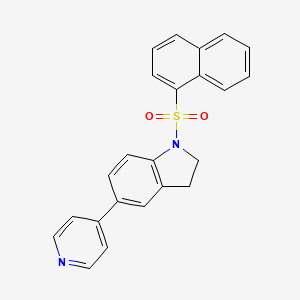

![molecular formula C15H17Cl2N3O5 B2819776 Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate CAS No. 874641-27-7](/img/structure/B2819776.png)

Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate, also known as EDP-106, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

Novel Carbonylation Reactions

The study by Ishii et al. (1997) explored a novel carbonylation reaction involving the reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, showcasing a method that could potentially be applied to modify molecules similar to Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate. This process, facilitated by a rhodium catalyst, involves dehydrogenation and carbonylation at a C−H bond, which could be relevant for the synthesis or functionalization of such compounds (Ishii, Y., Chatani, N., Kakiuchi, F., & Murai, S., 1997).

Carboxylesterase Inhibitors for Translational Application

Yoon et al. (2004) developed small molecule inhibitors selective for human intestinal carboxylesterase (hiCE) to mitigate the toxic side effects of certain drugs, illustrating the pharmaceutical application potential for similar compounds. Although not directly related to this compound, this research underscores the importance of such molecules in developing therapeutic agents or studying enzyme inhibition (Yoon, K., Hyatt, J., Morton, C., Lee, R. E., Potter, P., & Danks, M., 2004).

Antibacterial and Antifungal Applications

Research on novel fluoroquinolones by Shindikar and Viswanathan (2005) demonstrated the synthesis and evaluation of compounds with potential antibacterial and antifungal applications. While focusing on different core structures, such studies highlight the broader potential of piperazine derivatives in developing new antimicrobial agents, suggesting that this compound could be explored in similar contexts (Shindikar, A., & Viswanathan, C., 2005).

Synthesis and Characterization of Metal Complexes

Prakash et al. (2014) described the synthesis and characterization of metal complexes involving a piperazine derivative, offering insights into the coordination chemistry and potential applications in catalysis or material science. Such research could provide foundational knowledge for the chemical behavior and applications of this compound when interacting with metals (Prakash, O., Gautam, P., Dani, R., Nandi, A., Singh, N., & Singh, R., 2014).

Safety and Hazards

Properties

IUPAC Name |

ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCATSVZDVCLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)

![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)